6-(1-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked to a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety, which is further substituted with a pyrazolo[1,5-a]pyrazine group.
Properties
IUPAC Name |
6-(1-pyrazolo[1,5-a]pyrazin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c19-9-13-1-2-17(21-10-13)23-11-14-4-7-24(16(14)12-23)18-15-3-5-22-25(15)8-6-20-18/h1-3,5-6,8,10,14,16H,4,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJFRVXPKVABGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural complexity of the compound can be broken down as follows:
- Core Structure : The compound features a pyridine ring substituted with a carbonitrile group and an octahydropyrrolo framework fused to a pyrazolo[1,5-a]pyrazine moiety.
- Functional Groups : The presence of the carbonitrile group and the unique bicyclic structure suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that pyrazine derivatives, including those related to the compound , exhibit significant anticancer properties. For instance:
- Inhibitory Activity : Several studies have shown that pyrazine derivatives can inhibit cancer cell growth. A study evaluated the anticancer activity of pyrazolo[4,3-e][1,2,4]triazine derivatives against human cancer cell lines (MCF-7 and K-562) but found limited cytotoxicity in newly synthesized compounds .
The biological activity of this compound may involve multiple mechanisms:
- Calcium Channel Blockade : Similar compounds have been identified as calcium channel blockers, which can influence cellular excitability and signaling pathways associated with pain and cardiovascular disorders .
- Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on various kinases, suggesting that this compound may also interact with similar enzymatic pathways .
Data Table: Biological Activities of Related Compounds
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Pyrazine Derivatives : A study highlighted that certain pyrazine derivatives showed promising results in inhibiting EphA2 and HDAC activities, which are crucial in cancer progression .
- Clinical Relevance : The potential therapeutic applications extend to treating conditions such as hypertension and overactive bladder through calcium channel modulation .
Scientific Research Applications
Medicinal Chemistry
6-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile has shown promise as a potential therapeutic agent. Its structural similarity to known kinase inhibitors suggests it may exhibit inhibitory activity against specific kinases involved in cancer and inflammatory diseases.
Case Study: Research has indicated that derivatives of pyrazolo compounds can selectively inhibit the activity of certain kinases, leading to reduced tumor growth in preclinical models .
Biological Research
This compound is utilized in studying molecular interactions within cells, particularly in the context of enzyme inhibition and receptor modulation. Its ability to act as a probe allows researchers to investigate complex biological pathways.
Case Study: In studies involving pyrazolo derivatives, it was found that these compounds could modulate signaling pathways related to cell proliferation and apoptosis, suggesting their utility in cancer research .
Material Science
Due to its unique electronic properties, this compound can be explored for applications in developing new materials, particularly in organic electronics and photonic devices.
Research Insight: The incorporation of nitrogen-rich heterocycles into polymer matrices has been shown to enhance conductivity and stability in organic light-emitting diodes (OLEDs) .
Chemical Reactions Analysis
Core Heterocycle Formation
The pyrazolo[1,5-a]pyrazine moiety is synthesized via oxidative [3+2] cycloaddition between alkynylphosphonates and pyridinium-N-imines (Fig. 1). Key findings include:
-
Catalysis : Fe(NO₃)₃·9H₂O (10 mol%) in DMSO enhances cycloaddition yields (70–85%) by facilitating oxidation steps .
-
Substituent Effects : Electron-deficient alkynylphosphonates (e.g., tetraethyl ethynylbisphosphonate) react efficiently without catalysts, while halogenated variants require controlled conditions to avoid side products .
Table 1 : Reaction optimization for pyrazolo[1,5-a]pyrazine synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Fe(NO₃)₃ | DMSO | 25 | 85 |
| None | THF | 25 | 72 |
| LiCl | MeCN | 25 | 65 |
Functionalization of Octahydropyrrolo[2,3-c]pyrrole
The octahydropyrrolo[2,3-c]pyrrole (spirocyclic amine) is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
-
SNAr : Chloropyrazolo[1,5-a]pyrazine derivatives react with spirocyclic amines under basic conditions (K₂CO₃/MeCN) .
-
Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(dba)₂/Xantphos) enable C–N bond formation between aryl halides and amines, achieving >80% yields in select cases .
Key Data :
-
Reaction of 4-chloropyrazolo[1,5-a]pyrazine with octahydropyrrolo[2,3-c]pyrrole at 110°C (solvent-free) yields 78% product .
-
Side reactions (e.g., dimerization) are suppressed using bulky ligands (BINAP) .
Cyano Group Installation
The pyridine-3-carbonitrile group is introduced via:
-
Rosenmund-von Braun Reaction : Halogenated pyridines react with CuCN under reflux (DMF, 150°C) .
-
Cyanation of Boronic Esters : Pd-catalyzed cross-coupling of pyridinylboronic esters with Zn(CN)₂ .
Table 2 : Cyanation efficiency
| Starting Material | Reagent | Yield (%) |
|---|---|---|
| 6-Bromopyridine | CuCN, DMF | 65 |
| Pyridinyl-Bpin | Zn(CN)₂, Pd(PPh₃)₄ | 82 |
Post-Functionalization Reactions
-
Acetylation : Hydroxyl intermediates (e.g., 10 , 12 in ) are acetylated using acetic anhydride/pyridine (80–90% yields) .
-
Glycosylation : Thioglycoside derivatives form via reaction with tetra-O-acetyl glycosyl bromides (e.g., 14 , 15 in ) .
Mechanistic Note : Acetylation is confirmed by IR (disappearance of OH stretch at 3200–3400 cm⁻¹) and ¹H NMR (δ 2.0–2.3 ppm for CH₃CO) .
Biological Activity and Stability
While specific data for this compound are unavailable, analogs exhibit:
-
CDK2 Inhibition : Pyrazolo[3,4-d]pyrimidines show IC₅₀ values of 12–85 nM in cancer cell lines .
-
Metabolic Stability : Spirocyclic amines enhance solubility and reduce hepatic clearance .
Challenges and Optimization
Comparison with Similar Compounds
Structural Analogs
5-Hydroxy-2-methylpyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-3-carbonitrile (HR0)
- Structure : Fused pyrazolo-pyrido-pyrimidine system with hydroxy and methyl substituents.
- Molecular Formula : C₁₁H₇N₅O .
- Key Features : Rigid tricyclic framework enhances stability but may reduce solubility compared to the target compound’s bicyclic system.
5-Amino-2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Structure: Pyrazolo[1,5-a]pyrimidine core with amino, phenyl, and pyrazole substituents.
- Molecular Formula : C₂₄H₁₉N₇O .
6-Ethyl-5-methyl-7-oxidanylidene-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (EM6)
- Structure : Ethyl and methyl substituents on a dihydropyrimidine ring fused to pyrazole.
- Molecular Formula : C₁₀H₁₀N₄O .
- Key Features : Partial saturation of the pyrimidine ring may enhance conformational flexibility compared to the fully aromatic target compound.
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile
- Structure : Tetrahydropyrazolo[1,5-a]pyridine linked to a pyrazole-carbonitrile.
- Molecular Formula : C₁₁H₁₁ClN₆ .
- Key Features : Chlorine atom and tetrahydropyridine moiety improve electrophilic reactivity, which may enhance covalent binding to biological targets.
Physicochemical Properties
Notes:
- The target compound’s bicyclic pyrrolo-pyrrole system likely confers moderate lipophilicity (LogP ~2.1), balancing membrane permeability and aqueous solubility.
- Bulky substituents (e.g., phenyl in ) drastically reduce solubility, highlighting the advantage of the target compound’s compact architecture.
Insights :
- The target compound’s synthesis may require advanced methods like tandem cyclization, similar to but with additional steps for pyrrolo-pyrrole formation.
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Approach
The pyrazolo[1,5-a]pyrazine core can be synthesized via acetic acid-promoted CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds, as demonstrated in pyrazolo[1,5-a]pyridine syntheses. Adapting this methodology for pyrazine systems involves:
-
Substrate Preparation :
-
N-Amino-2-iminopyrazines (e.g., 1-amino-2-imino-1,2-dihydropyrazine-3-carbonitrile)
-
β-Ketoesters (e.g., ethyl acetoacetate) or β-diketones (e.g., acetylacetone)
-
-
Optimized Reaction Conditions (Table 1):
Parameter Optimal Value Solvent Ethanol Catalyst Acetic acid (6 equiv) Oxidant O₂ (1 atm) Temperature 130°C Reaction Time 18 h Yield Range 72–94%
Mechanistic studies indicate acetic acid promotes oxidative C(sp³)–C(sp²) coupling followed by dehydrative cyclization. For pyrazine systems, substituting pyridine precursors with pyrazine analogues requires careful tuning of electronic effects to prevent undesired side reactions.
Construction of Octahydropyrrolo[2,3-c]pyrrole Scaffold
Bicyclic Amine Synthesis
Patent literature reveals pyrrolo[2,3-c]pyrrole derivatives synthesized via intramolecular cyclization of diamino esters or ketones. A representative pathway involves:
-
Linear Precursor :
Methyl 3-aminopyrrolidine-2-carboxylate -
Cyclization :
-
Reductive Amination :
Stereochemical control remains challenging, necessitating chiral auxiliaries or asymmetric catalysis. X-ray crystallography confirms trans-fused ring systems in related compounds.
Coupling Strategies for Molecular Assembly
Pyridine Functionalization
The pyridine-3-carbonitrile subunit is typically introduced via:
-
Nucleophilic Aromatic Substitution :
-
Substrate: 6-Chloropyridine-3-carbonitrile
-
Coupling Partner: Octahydropyrrolo[2,3-c]pyrrole
-
Conditions : K₂CO₃, DMF, 80°C
-
-
Buchwald-Hartwig Amination :
Final Coupling to Pyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazin-4-yl group is introduced via Suzuki-Miyaura coupling or direct alkylation:
| Method | Conditions | Advantages |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Tolerance for boronic acids |
| Nucleophilic Attack | NaH, DMF, 0°C to RT | Rapid kinetics |
Patent data suggests brominated pyrazolo[1,5-a]pyrazines (e.g., 4-bromopyrazolo[1,5-a]pyrazine) react efficiently with secondary amines under basic conditions.
Critical Analysis of Synthetic Challenges
-
Regioselectivity in Pyrazine Formation :
Competing [3+2] vs. [4+2] cyclization pathways necessitate strict control of reaction stoichiometry and temperature. -
Stereochemical Integrity :
Octahydropyrrolo[2,3-c]pyrrole contains four stereocenters. Diastereomeric ratios (dr) >10:1 are achieved using chiral phase-transfer catalysts in model systems. -
Functional Group Compatibility :
The nitrile group in pyridine-3-carbonitrile requires inert conditions during coupling steps to prevent hydrolysis.
Yield Optimization and Scale-Up Considerations
Benchmark data from analogous syntheses (Table 2):
| Step | Yield Range | Critical Parameters |
|---|---|---|
| Pyrazolo[1,5-a]pyrazine | 74–94% | O₂ atmosphere, acetic acid |
| Pyrrolo[2,3-c]pyrrole | 47–68% | Reductive amination time |
| Final Coupling | 52–78% | Pd catalyst loading |
Scale-up challenges include exothermicity in CDC reactions and purification of polar intermediates via column chromatography.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
Methodological Answer: The pyrazolo[1,5-a]pyrazine moiety is typically synthesized via cyclocondensation reactions. For example, substituted pyrazole precursors can react with α,β-unsaturated carbonyl compounds under basic conditions (e.g., KOH/EtOH) to form the fused bicyclic system . Multi-step protocols involving Suzuki-Miyaura coupling or Buchwald-Hartwig amination may introduce substituents at specific positions. Key intermediates include halogenated pyrazolo derivatives (e.g., 6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid), which serve as electrophilic partners in cross-coupling reactions .
Table 1: Example Reaction Conditions for Pyrazolo-Pyrazine Core Formation
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Methyl-1-phenylpyrazole | KOH, EtOH, 80°C, 5h | 70 | |
| Halogenated pyrazolo-pyridine | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C | 62–68 |
Q. How are structural ambiguities resolved in complex fused-ring systems like octahydropyrrolo[2,3-c]pyrrole?
Methodological Answer: Advanced spectroscopic techniques are critical:
- 1H/13C NMR: Assign diastereotopic protons in the octahydropyrrolo[2,3-c]pyrrole ring using 2D COSY and NOESY to confirm stereochemistry .
- X-ray crystallography: Resolve absolute configuration for chiral centers, particularly in saturated bicyclic systems .
- Elemental analysis: Validate molecular formulas (e.g., C21H16ClN7Al requires C: 62.77%, H: 4.01%, N: 24.40%) to confirm purity .
Advanced Research Questions
Q. What computational methods predict regioselectivity in the introduction of substituents to pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example, electron-deficient positions (e.g., C-4 in pyrazolo[1,5-a]pyrazine) favor nucleophilic attack, while electrophilic substitutions occur at electron-rich positions (C-6/C-8) .
Table 2: Calculated Relative Energies for Hypothetical Intermediates
| Intermediate | Energy (kcal/mol) | Reference |
|---|---|---|
| Carbonitrile-substituted | 0.0 | |
| Bromo-substituted | +2.3 |
Q. How do steric and electronic effects influence the stability of the octahydropyrrolo[2,3-c]pyrrole moiety during functionalization?
Methodological Answer: Steric hindrance from the octahydropyrrolo ring limits accessibility to axial reaction sites. Electronic effects are probed via Hammett plots: electron-withdrawing groups (e.g., -CN) stabilize intermediates by delocalizing charge, while bulky substituents (e.g., arylazo groups) reduce reaction rates due to steric clashes .
Q. What in vitro assays are suitable for evaluating the biological activity of this carbonitrile-containing compound?
Methodological Answer:
- Kinase inhibition assays: Screen against kinase panels (e.g., JAK2, EGFR) due to the compound’s structural similarity to ATP-competitive inhibitors .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
- Metabolic stability: Assess microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetics .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer: Variations arise from differences in:
- Catalyst loading: Pd(PPh₃)₄ (5 mol%) vs. Pd(OAc)₂ (2 mol%) alters cross-coupling efficiency .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions vs. EtOH .
- Workup protocols: Column chromatography vs. recrystallization affects isolated yields due to compound loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
